molecular formula C19H29NO3 B1670615 ジヒドロテトラベナジン CAS No. 3466-75-9

ジヒドロテトラベナジン

カタログ番号: B1670615
CAS番号: 3466-75-9
分子量: 319.4 g/mol
InChIキー: WEQLWGNDNRARGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Tardive Dyskinesia

Tardive dyskinesia is a serious side effect of long-term antipsychotic use, characterized by involuntary movements. Dihydrotetrabenazine has emerged as a promising treatment option:

  • Efficacy : Studies indicate that 9-trifluoroethoxy-dihydrotetrabenazine (compound 13e) shows significant efficacy in reducing symptoms of tardive dyskinesia. It has a high affinity for VMAT2 and demonstrated effective inhibition of dopamine uptake in striatal synaptosomes, with an IC50 value of 5.13 nM .
  • Pharmacokinetics : The compound exhibits greater stability than existing treatments like deutetrabenazine, with a half-life of 161.2 minutes compared to 119.5 minutes for its counterparts .
  • Clinical Implications : Given its pharmacological profile, dihydrotetrabenazine could provide a novel approach to managing tardive dyskinesia with fewer side effects than current therapies .

Treatment of Tourette's Syndrome

Tourette's syndrome is characterized by repetitive, involuntary movements and vocalizations (tics). Dihydrotetrabenazine has shown potential in this area as well:

  • Mechanism of Action : The compound works by modulating neurotransmitter activity within the basal ganglia, which is implicated in the regulation of motor control and behavioral functions .
  • Dosage and Effectiveness : Research indicates that lower doses of dihydrotetrabenazine are effective in managing tics associated with Tourette's syndrome, potentially minimizing adverse effects . This contrasts with higher doses required for other treatments like valbenazine.

Imaging Applications

Recent advancements have also explored the use of dihydrotetrabenazine in imaging techniques:

  • Radiolabeling : A novel technetium-99m-labeled dihydrotetrabenazine derivative has been developed for non-invasive imaging of VMAT2 in non-brain organs such as the pancreas. This application could enhance diagnostic capabilities for various conditions related to dopaminergic dysfunction .
  • Biodistribution Studies : Preliminary studies show that this radiolabeled compound can effectively bind to VMAT2 sites and may serve as a useful tool in assessing VMAT2 distribution across different tissues .

作用機序

Target of Action

Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .

Mode of Action

DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This inhibition results in the depletion of monoamine neurotransmitters, particularly dopamine, from nerve terminals .

Biochemical Pathways

The inhibition of VMAT2 by DTBZ affects the dopaminergic signal transmission pathway . By reducing the levels of dopamine in the synaptic cleft, DTBZ alters the normal functioning of this pathway, leading to changes in the downstream effects associated with dopamine signaling .

Pharmacokinetics

DTBZ is metabolized in the liver by carbonyl reductase to form two major active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The presence of deuterium in deutetrabenazine slows the conversion of these active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose, improving tolerability .

Result of Action

The molecular and cellular effects of DTBZ’s action primarily involve the reduction of dopaminergic neurotransmission . By depleting the levels of dopamine in the synaptic cleft, DTBZ can alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .

Action Environment

The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and thus the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .

生物活性

Dihydrotetrabenazine (DTBZ) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This article explores the biological activity of DTBZ, highlighting its mechanisms, effects on various conditions, and relevant research findings.

Dihydrotetrabenazine functions primarily by inhibiting VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By blocking this transporter, DTBZ decreases the availability of neurotransmitters such as dopamine in the synaptic cleft, which is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia (TD) and Huntington's disease.

Pharmacological Profile

  • Binding Affinity : DTBZ exhibits a high binding affinity for VMAT2, with an IC50 value reported at approximately 5.13 nM . This strong interaction underscores its potential as a therapeutic agent.
  • Inhibition of Dopamine Uptake : The compound also effectively inhibits dopamine uptake, with an IC50 value of 6.04 nM in striatal synaptosomes .

Tardive Dyskinesia

Dihydrotetrabenazine has been studied extensively for its role in treating tardive dyskinesia. Valbenazine and deutetrabenazine are FDA-approved drugs that are metabolized into DTBZ. Research indicates that DTBZ can significantly reduce involuntary movements associated with TD .

  • Case Study : A study involving patients with TD showed significant improvements in symptoms following treatment with DTBZ derivatives . The compound was associated with a reduction in spontaneous locomotor activity by approximately 64.7% in animal models .

Comparative Studies

Research has compared the efficacy of DTBZ with other VMAT2 inhibitors. Notably, valbenazine and deutetrabenazine were shown to have limitations due to their metabolic pathways leading to inactive metabolites . In contrast, newer derivatives like 9-trifluoroethoxy-dihydrotetrabenazine have demonstrated enhanced stability and efficacy .

CompoundIC50 (nM)Half-Life (min)Notes
Dihydrotetrabenazine5.13Not specifiedHigh binding affinity for VMAT2
9-Trifluoroethoxy-Dihydrotetrabenazine6.04161.2Promising for TD treatment
ValbenazineNot specifiedNot specifiedFDA-approved, but metabolizes to inactive forms

Imaging Studies

Dihydrotetrabenazine is also utilized in positron emission tomography (PET) imaging to assess VMAT2 binding in various tissues. Studies have shown that DTBZ can effectively visualize changes in VMAT2 levels in conditions like Parkinson's disease and Huntington's disease.

  • Study Findings : In early Parkinson's disease patients, reduced DTBZ binding was observed compared to control subjects, indicating potential diagnostic utility . The mean striatal binding values were significantly lower in patients, correlating with clinical symptoms assessed via the Unified Parkinson's Disease Rating Scale.

特性

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotetrabenazine
Reactant of Route 2
Dihydrotetrabenazine
Reactant of Route 3
Dihydrotetrabenazine
Reactant of Route 4
Dihydrotetrabenazine
Reactant of Route 5
Dihydrotetrabenazine
Reactant of Route 6
Dihydrotetrabenazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。